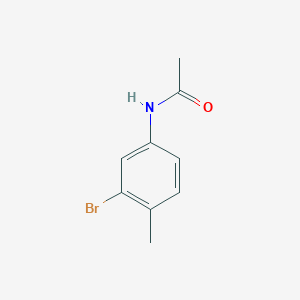

N-(3-Bromo-4-methylphenyl)acetamide

Description

Contextual Significance of Halogenated Acetamides in Organic Synthesis

Halogenated organic compounds are of paramount importance in the synthesis of a vast array of molecules, including a significant portion of pharmaceuticals and agrochemicals. acs.org The presence of a halogen atom can dramatically influence a molecule's biological activity and properties. acs.org Within this broad class, α-halogenoacetamides have been identified as versatile building blocks, particularly in the synthesis of complex nitrogen-containing heterocyclic compounds (aza-heterocycles), many of which exhibit notable biological activity. rsc.org The reactivity of these compounds is intricately linked to the substituents on the nitrogen atom, allowing for a diverse range of chemical transformations. rsc.org

Furthermore, halogenated intermediates are crucial in metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. acs.org However, traditional halogenation methods often employ harsh reagents and suffer from a lack of regioselectivity. acs.org This has spurred the development of more controlled and environmentally benign methods, including the use of halogenase enzymes and novel catalytic systems. acs.orgorganic-chemistry.org The study of specific halogenated compounds like N-(3-Bromo-4-methylphenyl)acetamide contributes to this broader effort to refine and expand the synthetic chemist's toolkit.

This compound as a Model System for Aromatic Reactivity Studies

The structure of this compound, featuring a substituted aromatic ring, makes it an excellent model system for investigating the principles of aromatic reactivity. The interplay between the bromo, methyl, and acetamido groups on the phenyl ring influences the electron distribution and, consequently, the regioselectivity of further chemical modifications.

Research on related substituted acetanilides, such as N-(3-bromophenyl)acetamide and N-(4-bromophenyl)acetamide, has provided insights into their crystal structures and the non-covalent interactions that govern their solid-state packing. nih.govresearchgate.net For instance, studies have revealed how substitutions on the aromatic ring affect the conformation of the amide group and the formation of hydrogen-bonding networks. nih.gov These fundamental investigations into molecular structure and intermolecular forces are crucial for understanding and predicting the behavior of more complex aromatic systems. The specific substitution pattern of this compound allows for detailed studies of electrophilic and nucleophilic aromatic substitution reactions, providing valuable data on the directing effects of the existing substituents.

Scope and Objectives of Academic Research on this compound

Academic research focused on this compound and its analogues encompasses several key areas. A primary objective is the development of efficient and selective synthetic routes to this and related compounds. This includes the optimization of reaction conditions for processes like the acylation of substituted anilines. researchgate.netprepchem.com

Another significant area of research involves using this compound as a starting material for the synthesis of more complex molecules. For example, it has been used in the preparation of pyrazine (B50134) carboxamide derivatives, which have been investigated for their potential antibacterial activities. mdpi.com This highlights the role of this compound as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.

Furthermore, detailed spectroscopic and crystallographic studies of this compound and its derivatives contribute to a deeper understanding of structure-property relationships in substituted aromatic compounds. nih.govresearchgate.netnih.gov This fundamental knowledge is essential for the rational design of new materials and molecules with desired chemical and physical properties.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | nih.govbiosynth.com |

| Molecular Weight | 228.09 g/mol | nih.govbiosynth.com |

| CAS Number | 40371-61-7 | nih.govbiosynth.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C)Br | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromo-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVGOMKRAFQTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470937 | |

| Record name | N-(3-Bromo-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40371-61-7 | |

| Record name | N-(3-Bromo-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for N 3 Bromo 4 Methylphenyl Acetamide

Established Synthetic Pathways to N-(3-Bromo-4-methylphenyl)acetamide

Traditional synthetic strategies provide reliable and well-documented methods for the preparation of this compound. These pathways are foundational in organic chemistry and are based on two principal disconnection approaches.

Acetylation of Bromo-Methylaniline Precursors

The most direct and straightforward synthesis of this compound involves the acetylation of the corresponding aniline (B41778) precursor, 3-bromo-4-methylaniline (B27599). This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline attacks an acetylating agent.

The process of introducing an acetyl group into a molecule is known as acetylation. arabjchem.org In this context, aliphatic and aromatic primary and secondary amines readily undergo acetylation when treated with reagents like acetyl chloride or acetic anhydride (B1165640). arabjchem.org The reaction typically proceeds by mixing 3-bromo-4-methylaniline with the acetylating agent, often in the presence of a base or in a solvent that can also act as an acid scavenger, such as acetic acid.

Reaction Scheme:

Starting Material: 3-Bromo-4-methylaniline

Reagent: Acetic Anhydride or Acetyl Chloride

Product: this compound

This method is highly effective due to the high nucleophilicity of the amino group. The primary challenge of this route lies in the initial synthesis or procurement of the 3-bromo-4-methylaniline precursor, which itself requires a regioselective bromination step.

Regioselective Bromination Strategies for N-(4-Methylphenyl)acetamide Derivatives

An alternative and often preferred strategy involves introducing the bromine atom at a later stage of the synthesis. This approach begins with a more readily available starting material, 4-methylaniline (p-toluidine). To control the regioselectivity of the bromination, the highly activating amino group is first "protected" or deactivated via acetylation to form N-(4-methylphenyl)acetamide (also known as N-acetyl-p-toluidine).

The acetamido group (-NHCOCH₃) is still an activating, ortho-, para-directing group for electrophilic aromatic substitution, but it is less powerful than the amino group (-NH₂). This moderation prevents polybromination and allows for more controlled substitution. nih.govvedantu.com In the case of N-(4-methylphenyl)acetamide, the para-position relative to the activating acetamido group is already occupied by the methyl group. Consequently, electrophilic attack by bromine is directed almost exclusively to the ortho-position (C-3), yielding the desired this compound.

Common brominating agents for this transformation include molecular bromine (Br₂) dissolved in a solvent like glacial acetic acid. vedantu.com To circumvent the hazards associated with handling liquid bromine, alternative methods have been developed, such as the in-situ generation of bromine from potassium bromate (B103136) and hydrobromic acid. scribd.com

Table 1: Comparison of Bromination Reagents for Acetanilides

| Reagent System | Description | Advantages | Reference |

|---|---|---|---|

| Br₂ in Acetic Acid | A traditional and common method for brominating acetanilides. | Well-established, high-yielding. | vedantu.com |

| Potassium Bromate (KBrO₃) / Hydrobromic Acid (HBr) | Generates bromine in-situ, avoiding the direct handling of liquid Br₂. | Increased safety, high yields reported for similar substrates. scribd.com | scribd.com |

| N-Bromosuccinimide (NBS) | A mild and highly regioselective brominating agent for activated aromatic rings. | High selectivity, milder reaction conditions. | scribd.com |

Evaluation of Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly favors catalytic methods to improve efficiency and reduce waste. While the classic methods are robust, catalytic alternatives for the formation of the amide bond are of significant interest. scribd.com

Catalytic direct amidation between a carboxylic acid and an amine, where the only byproduct is water, is a highly desirable green chemistry approach. scribd.com Boronic acid-based catalysts have been shown to facilitate such reactions, potentially proceeding through an intermediate where multiple boron atoms activate the carboxylic acid for amidation. scribd.com

Another significant area of research is the copper-catalyzed synthesis of N-aryl amides. acs.org These methods, often extensions of the Chan-Lam coupling, can involve the reaction of arylboronic acids with an amide or nitrile source in the presence of a copper catalyst. acs.org For the synthesis of this compound, this could hypothetically involve reacting 3-bromo-4-methylphenylboronic acid with an appropriate nitrogen source under copper catalysis. Such methods can often be performed in the air at room temperature without the need for expensive ligands, making them highly economical. acs.org

Table 2: Potential Catalytic Routes for N-Aryl Amide Formation

| Catalytic System | Proposed Reactants | Mechanism Type | Advantages | Reference |

|---|---|---|---|---|

| Boronic Acid Catalysis | 3-Bromo-4-methylaniline + Acetic Acid | Direct Amidation | Atom economical (water is the only byproduct). | scribd.com |

| Copper Catalysis | 3-Bromo-4-methylphenylboronic acid + Acetonitrile (B52724)/Amide Source | Chan-Lam Coupling / ipso-Amidation | Mild conditions, high functional group tolerance, economical. | acs.org |

| Palladium Catalysis | Aryl Halide + Amide Source | Buchwald-Hartwig Amination | Broad substrate scope (though more commonly used for C-N bonds with amines). | |

These catalytic strategies, while not yet standard for this specific molecule, represent the forefront of research into more sustainable and efficient amide bond formation.

Advanced Synthetic Strategies and Process Intensification

Beyond established batch-wise syntheses, advanced methodologies aim to intensify chemical processes, enhancing safety, efficiency, and scalability. Flow chemistry and one-pot reactions are two key strategies in this domain.

Application of Flow Chemistry in this compound Synthesis Protocols

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. nih.gov The small reactor volumes and high surface-area-to-volume ratios allow for superior temperature control and rapid mixing, leading to improved safety, higher yields, and better selectivity. nih.gov

For the synthesis of this compound, a flow chemistry protocol could be designed for the bromination step. A stream of N-(4-methylphenyl)acetamide in a suitable solvent could be merged with a stream of a brominating agent. A particularly attractive approach is the in-situ generation of bromine in a flow reactor. For example, an oxidant like sodium hypochlorite (B82951) (NaOCl) can be reacted with hydrobromic acid (HBr) to produce Br₂, which is immediately consumed in the subsequent reaction with the acetanilide (B955) substrate. mdpi.com This minimizes the inventory of hazardous molecular bromine at any given time.

A potential flow setup would involve:

Reagent Pumping: Separate pumps deliver streams of the acetanilide, the bromide source (e.g., HBr), and the oxidant (e.g., NaOCl).

In-situ Bromine Generation: The HBr and NaOCl streams merge in a T-mixer, rapidly generating bromine.

Bromination Reaction: This stream immediately merges with the acetanilide stream in a heated or cooled coil reactor, allowing for a precise residence time to ensure complete reaction.

In-line Quenching: The product stream is then merged with a quenching agent (e.g., sodium sulfite) to neutralize any unreacted bromine before collection. mdpi.com

This approach not only enhances safety but also allows for easy scalability by simply running the process for a longer duration. acs.org

Development of One-Pot Reaction Sequences for Acetamide (B32628) Formation

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant benefits in terms of time, resource efficiency, and reduced solvent waste. For the synthesis of this compound, a one-pot procedure starting from 4-methylaniline is highly desirable.

Such a procedure would involve the sequential addition of reagents to achieve both acetylation and subsequent bromination. A representative sequence could be:

Acetylation: 4-methylaniline is dissolved in a suitable solvent, such as glacial acetic acid, and treated with acetic anhydride to form N-(4-methylphenyl)acetamide in situ.

Bromination: After the acetylation is complete, a brominating agent is added directly to the same reaction vessel. For instance, a solution of bromine in acetic acid or an alternative like N-bromosuccinimide could be introduced. The reaction mixture is stirred until the electrophilic aromatic substitution is complete.

Workup and Isolation: The reaction is then quenched, and the final product, this compound, is isolated through precipitation and filtration.

Reaction Condition Optimization and Yield Enhancement

The primary route to this compound involves the N-acetylation of 3-bromo-4-methylaniline. The efficiency of this transformation is highly dependent on the careful optimization of reaction parameters, including the solvent system, catalyst loading, and temperature.

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical factor in the N-acetylation of anilines, influencing reaction rates and, in some cases, selectivity. A range of solvents can be employed for this transformation, with their polarity and ability to dissolve reactants and intermediates playing a key role.

A theoretical study on aniline acetylation in various solvents suggests that the nature of the solvent significantly impacts the reaction. Both aprotic solvents, such as acetonitrile and acetone, and protic solvents, like methanol (B129727) and ethanol, have been investigated. utn.edu.ar Research on the N-acetylation of anilines with acetyl chloride has been carried out in solvents including DMF, DMSO, acetonitrile, ethyl acetate (B1210297), and chloroform. derpharmachemica.com One study concluded that acetonitrile is an excellent choice for this type of reaction. derpharmachemica.com In catalyst-free N-acylation of amines with acetic anhydride, solvents such as THF, CH2Cl2, CHCl3, Et2O, and EtOAc have been explored, with results indicating that the reaction can proceed efficiently in various media and even under solvent-free conditions. orientjchem.org

To illustrate the potential impact of the solvent on the synthesis of this compound, the following table presents hypothetical data based on general principles of solvent effects on N-acetylation reactions.

| Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 2 | 95 |

| Dichloromethane (DCM) | 9.1 | 4 | 90 |

| Tetrahydrofuran (B95107) (THF) | 7.5 | 5 | 88 |

| Ethyl Acetate | 6.0 | 6 | 85 |

| Toluene | 2.4 | 12 | 75 |

This table is generated based on general principles of organic chemistry and for illustrative purposes. Actual experimental results may vary.

Influence of Catalyst Loading and Reaction Temperature

In many acetylation procedures, a catalyst is employed to enhance the reaction rate. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for acylation reactions. semanticscholar.org The mechanism involves the nucleophilic attack of DMAP on the acetylating agent to form a highly reactive acetylpyridinium intermediate. nih.gov The amount of catalyst used, or catalyst loading, is a crucial parameter to optimize. Insufficient catalyst will result in slow reaction times, while excessive amounts can lead to increased costs and potential difficulties in purification.

Reaction temperature is another vital parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts and decomposition of reactants or products. For the N-acetylation of 3-bromo-4-methylaniline, a balance must be struck to achieve a high yield in a reasonable timeframe without compromising the purity of the final product.

The following interactive table illustrates the hypothetical interplay between DMAP loading and temperature on the yield of this compound.

| DMAP Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | 25 | 80 |

| 1 | 50 | 88 |

| 5 | 25 | 92 |

| 5 | 50 | 96 |

| 10 | 25 | 93 |

| 10 | 50 | 95 |

This table is generated based on general principles of organic chemistry and for illustrative purposes. Actual experimental results may vary.

Analysis of Byproducts and Impurities in Synthetic Processes

The purity of this compound is critical for its use in subsequent synthetic steps. The primary source of impurities arises from the starting materials and the reaction process itself. The starting material, 3-bromo-4-methylaniline, may contain isomers or unreacted precursors from its own synthesis. orgsyn.org

During the acetylation reaction, several byproducts can form. If the reaction conditions are not carefully controlled, over-acetylation to form a diacetylated product is a possibility, although generally less favorable with anilines compared to aliphatic amines. Another potential impurity is the unreacted starting material, 3-bromo-4-methylaniline. The presence of water can lead to the hydrolysis of the acetylating agent, reducing its efficiency and introducing the corresponding carboxylic acid as an impurity.

In syntheses using acetyl chloride, the byproduct is hydrochloric acid, which can form a salt with the unreacted aniline, effectively taking it out of the reaction. derpharmachemica.com When acetic anhydride is used, the byproduct is acetic acid, which is less reactive. doubtnut.com

Common impurities and byproducts could include:

Unreacted 3-bromo-4-methylaniline: Due to incomplete reaction.

Diacetylated product (N,N-diacetyl-3-bromo-4-methylaniline): More likely under harsh conditions or with highly reactive acetylating agents.

Acetic acid or its salt: From the hydrolysis of the acetylating agent or as a byproduct of using acetic anhydride.

Positional isomers: If the starting 3-bromo-4-methylaniline is not pure.

Purification is often achieved through recrystallization. For instance, crude 3-bromo-4-acetaminotoluene can be crystallized from 50% alcohol to yield almost colorless needles. orgsyn.org

Comparative Evaluation of Alternative Synthetic Routes

The most common method for the synthesis of this compound is the acylation of 3-bromo-4-methylaniline with an acetylating agent. The two most frequently used acetylating agents are acetyl chloride and acetic anhydride.

Acetyl Chloride: This reagent is highly reactive, which can lead to faster reaction times. However, its high reactivity can also result in the formation of more byproducts. A significant drawback is the production of hydrochloric acid (HCl) as a byproduct, which is corrosive and can react with the starting amine to form a non-reactive salt. derpharmachemica.com

Acetic Anhydride: Generally preferred for acylations, acetic anhydride is less reactive than acetyl chloride, which often leads to cleaner reactions and higher yields of the desired product. doubtnut.comsciencemadness.org The byproduct is acetic acid, which is less problematic than HCl. doubtnut.com Acetic anhydride is also more stable and easier to handle than the volatile and fuming acetyl chloride. sciencemadness.org

Other Methods:

Using Acetic Acid: While less common due to the lower reactivity of the carboxylic acid, acetylation can be achieved using acetic acid, often under forcing conditions such as high temperatures or with specific catalysts. ias.ac.in The primary advantage of this route is its "green" nature, with water being the only byproduct.

Catalyst-Free Conditions: Some studies have shown that N-acylation of amines with acetic anhydride can proceed efficiently without a catalyst, particularly when run neat (without solvent). orientjchem.org

A comparative evaluation is summarized in the table below:

| Synthetic Route | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|

| Acetyl Chloride with a base | High reactivity, fast reaction | Formation of HCl, potential for side reactions, moisture sensitive | 80-90% |

| Acetic Anhydride (with or without catalyst) | Milder, cleaner reaction, higher yields, stable reagent | Slower reaction than acetyl chloride | 90-98% |

| Acetic Acid with catalyst | "Green" byproduct (water), inexpensive reagent | Requires higher temperatures or specific catalysts, slower reaction | 70-85% |

This table is generated based on general principles of organic chemistry and for illustrative purposes. Actual experimental results may vary.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring is a key site for nucleophilic substitution reactions. However, direct displacement of an aryl halide is generally challenging and requires specific reaction conditions.

The carbon-bromine bond on the phenyl ring of N-(3-Bromo-4-methylphenyl)acetamide can be targeted by a range of nucleophiles. These reactions typically proceed through mechanisms such as the SNAr (nucleophilic aromatic substitution) pathway, which is facilitated by the presence of an activating group, or through metal-catalyzed cross-coupling reactions.

While specific experimental data for this compound's reactions with all classes of nucleophiles is not extensively documented in readily available literature, the general principles of nucleophilic aromatic substitution and cross-coupling reactions can be applied. For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient, usually achieved by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In the case of this compound, the acetamido group is an activating, ortho, para-director, which does not favor a classical SNAr mechanism.

Therefore, more plausible routes for substitution involve transition-metal catalysis, such as the Buchwald-Hartwig amination (for amines), the Ullmann condensation (for amines and alkoxides), or various palladium-catalyzed cross-coupling reactions (e.g., with thiols). These reactions proceed through different mechanisms involving oxidative addition, transmetalation, and reductive elimination steps.

Table 1: Plausible Nucleophilic Substitution Reactions and Conditions

| Nucleophile | Reagent Example | Reaction Type | Plausible Conditions |

| Hydroxide (B78521) | NaOH or KOH | Hydroxylation | High temperature, pressure, possibly with copper catalysis |

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | Alkoxylation | Copper or Palladium catalysis (Ullmann or Buchwald-Hartwig type) |

| Amines | Alkyl or aryl amines | Amination | Palladium or Copper catalysis (Buchwald-Hartwig or Ullmann) |

| Thiols | Thiophenol | Thiolation | Palladium-catalyzed cross-coupling |

For direct nucleophilic aromatic substitution (SNAr), the reaction proceeds through a Meisenheimer complex intermediate and does not involve a chiral center at the substitution site, thus there are no stereochemical consequences to consider in the same way as with aliphatic SN2 reactions.

In the context of metal-catalyzed cross-coupling reactions, if the nucleophile or other ligands on the metal are chiral, it is possible to induce asymmetry in the product, although this is more relevant when a new stereocenter is formed during the reaction. For the substitution of the bromine on this compound itself, no new stereocenter is generated at the aromatic ring.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic attack, with the regiochemical outcome being governed by the directing effects of the existing substituents.

The two substituents on the phenyl ring, the bromo group and the acetamido group (via the nitrogen), have competing directing effects.

Acetamido Group (-NHCOCH3): This is a moderately activating group and is an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring, stabilizing the arenium ion intermediate.

Bromo Group (-Br): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons to stabilize the arenium ion.

Methyl Group (-CH3): This is a weakly activating group and an ortho, para-director.

Considering the positions of the existing substituents in this compound, the directing effects can be summarized as follows:

The acetamido group at C1 directs incoming electrophiles to the C2 (ortho) and C4 (para) positions. The C4 position is already occupied by the methyl group.

The bromo group at C3 directs to the C2 (ortho) and C4 (ortho to acetamido, meta to bromo) and C6 (para) positions.

The methyl group at C4 directs to the C3 (ortho) and C5 (ortho) positions. The C3 position is occupied by the bromine.

The powerful ortho, para-directing effect of the acetamido group is generally dominant. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the acetamido group, which are C2 and C6. Steric hindrance from the adjacent bromo group at C3 might slightly disfavor substitution at C2, potentially making C6 the most favored position for an incoming electrophile. Substitution at C5 is also a possibility, being ortho to the methyl group and meta to the bromo group.

Further bromination of this compound would be an electrophilic aromatic substitution reaction. The mechanism involves the generation of an electrophilic bromine species (e.g., Br+ from Br2 and a Lewis acid like FeBr3). This electrophile then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion). A base then removes a proton from the carbon bearing the new bromine atom, restoring aromaticity.

Given the directing effects discussed, a second bromine atom would likely add to the C6 or C2 position of the phenyl ring.

Transformations of the Acetamide (B32628) Functional Group

The acetamide group (-NHCOCH3) itself can undergo various chemical transformations.

One of the most common reactions is hydrolysis . Under acidic or basic conditions, the amide bond can be cleaved to yield 3-bromo-4-methylaniline (B27599) and acetic acid.

Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by water.

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, followed by protonation steps to yield the amine and carboxylate.

The amide can also be reduced to the corresponding secondary amine, N-ethyl-3-bromo-4-methylaniline, using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Table 2: Summary of Potential Transformations

| Reaction Type | Reagents | Product |

| Hydrolysis (acidic) | H3O+, heat | 3-Bromo-4-methylaniline + Acetic Acid |

| Hydrolysis (basic) | NaOH, heat | 3-Bromo-4-methylaniline + Sodium Acetate (B1210297) |

| Reduction | LiAlH4, then H2O | N-ethyl-3-bromo-4-methylaniline |

Hydrolysis and Related Amide Cleavage Reactions

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions, yielding 3-bromo-4-methylaniline and acetic acid. The mechanism of this cleavage is dependent on the pH of the reaction medium.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is believed to proceed via a mechanism analogous to that of other N-arylacetamides. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon to form a tetrahedral intermediate. The final steps involve proton transfer and elimination of 3-bromo-4-methylaniline as the leaving group.

Studies on related substituted acetanilides suggest that the mechanism can shift between an A-2 (bimolecular) and an A-1 (unimolecular) pathway depending on the acid concentration. In less concentrated acid, the A-2 mechanism, where water is involved in the rate-determining step, is generally favored.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydrolysis of this compound follows a different mechanistic pathway. The hydroxide ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the 3-bromo-4-methylanilido anion, which is a relatively good leaving group due to the electron-withdrawing nature of the bromine and the aromatic ring. Subsequent protonation of the anilido anion by the solvent yields 3-bromo-4-methylaniline. etsu.edu

| Condition | Catalyst | Key Mechanistic Steps | Products |

| Acidic | H₃O⁺ | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Elimination of 3-bromo-4-methylaniline. | 3-Bromo-4-methylaniline, Acetic acid |

| Basic | OH⁻ | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of 3-bromo-4-methylanilido anion. 4. Protonation of the anilido anion. | 3-Bromo-4-methylaniline, Acetate |

The data in this table is based on established mechanisms for amide hydrolysis and studies on related acetanilides.

Reduction Reactions of the Amide Carbonyl

The amide carbonyl group of this compound can be reduced to a methylene (B1212753) group, converting the acetamide into the corresponding secondary amine, N-(3-bromo-4-methylphenyl)ethylamine. This transformation typically requires powerful reducing agents due to the resonance stability of the amide bond.

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon. The resulting intermediate is then further reduced in a series of steps to yield the amine.

| Reagent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | N-(3-bromo-4-methylphenyl)ethylamine |

This information is based on the general principles of amide reduction with lithium aluminum hydride. doubtnut.com

Oxidation Reactions of the Methyl Group and Aromatic Ring

The this compound molecule possesses two primary sites susceptible to oxidation: the methyl group attached to the aromatic ring and the aromatic ring itself. The outcome of the oxidation depends on the oxidizing agent and the reaction conditions.

Oxidation of the Methyl Group:

The benzylic methyl group is a potential site for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can oxidize the methyl group to a carboxylic acid. libretexts.org This reaction typically requires heating in an acidic or alkaline medium. The initial step is thought to involve the abstraction of a benzylic hydrogen atom, followed by further oxidation steps. The product of this reaction would be N-(3-bromo-4-carboxyphenyl)acetamide.

Oxidation of the Aromatic Ring:

The aromatic ring of this compound is generally resistant to oxidation due to its inherent stability. However, under harsh conditions or with very powerful oxidizing agents, the ring can be cleaved.

More commonly, the reactivity of the aromatic ring is explored through electrophilic substitution reactions. The acetamido group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group, and the methyl group is an activating, ortho-, para-directing group. The interplay of these directing effects determines the position of substitution. For instance, bromination of the related compound 4-methylacetanilide is reported to yield 2-bromo-4-methylacetanilide, indicating that the position ortho to the activating acetamido group is favored for substitution.

| Reaction Type | Reagent | Potential Product(s) |

| Methyl Group Oxidation | Potassium Permanganate (KMnO₄) | N-(3-bromo-4-carboxyphenyl)acetamide |

| Aromatic Ring Bromination | Bromine (Br₂) | Isomeric bromo-substituted derivatives |

The information on methyl group oxidation is based on general principles of benzylic oxidation. Information on aromatic ring bromination is inferred from the reactivity of similar compounds.

Advanced Spectroscopic Characterization and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the definitive identification of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of N-(3-Bromo-4-methylphenyl)acetamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amide proton.

For this compound, the aromatic region would similarly display complex splitting due to the coupling between adjacent protons. The methyl group attached to the aromatic ring would present a singlet, as would the acetyl methyl group. The amide proton (N-H) would also likely appear as a singlet, though its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m |

| NH | 7.5 - 9.5 | s (broad) |

| Ar-CH₃ | ~2.3 | s |

Note: The predicted values are based on general principles and comparison with similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Again, referring to N-(3-bromo-4-hydroxyphenyl)acetamide, the ¹³C NMR spectrum shows signals at δ 167.86 (C=O), 149.79, 132.12, 123.45, 119.74, 116.09, 108.56 (aromatic carbons), and 23.81 (acetyl methyl carbon). rsc.org

For this compound, one would expect to see signals for the two methyl carbons, the carbonyl carbon, and the six aromatic carbons. The carbon atom attached to the bromine would be influenced by the halogen's electronegativity and would appear at a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 168 - 172 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-CH₃ | 130 - 140 |

| Aromatic C-H | 120 - 135 |

| Ar-CH₃ | ~20 |

Note: The predicted values are based on general principles and comparison with similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.

While specific 2D NMR data for this compound were not found in the reviewed literature, a theoretical application of these techniques can be described:

COSY: Would reveal correlations between adjacent protons, for instance, confirming the coupling between the aromatic protons on the phenyl ring.

HSQC: Would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the signals of the methyl protons to their respective carbon atoms and the aromatic protons to their corresponding aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, key characteristic absorption bands would be expected.

Although specific FT-IR data for the title compound is not detailed in the provided search results, information for the isomeric N-(2-Bromo-4-methylphenyl)acetamide indicates that spectra are typically recorded using a KBr wafer technique. nih.gov General knowledge of IR spectroscopy allows for the prediction of key vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3250 - 3350 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 |

| C=O Stretch (Amide I) | 1640 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. While FT-IR is based on the absorption of light, Raman spectroscopy is a light-scattering technique. Certain vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Correlation of Vibrational Modes with Molecular Structure and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. The specific frequencies of bond vibrations are highly sensitive to the molecule's geometry and intermolecular interactions.

The structure of this compound contains several key functional groups whose vibrational modes can be predicted. The acetamido group (-NHC(=O)CH₃) and the substituted phenyl ring are of particular interest. In the solid state, amides like this one typically engage in intermolecular hydrogen bonding, primarily through N-H···O interactions, which significantly influences the position and shape of the N-H and C=O stretching bands.

Studies on structurally similar compounds, such as N-(3-bromophenyl)acetamide and other substituted acetanilides, reveal a common conformational preference. The conformation of the N-H bond is generally found to be anti to the C=O bond. This arrangement is sterically favorable and facilitates the formation of linear hydrogen-bonded chains in the crystal lattice. This hydrogen bonding leads to a decrease in the N-H stretching frequency and a slight lowering of the C=O stretching frequency compared to the gas phase.

The primary vibrational modes for this compound can be assigned to specific molecular motions. The correlation of these modes provides a detailed fingerprint of its structure.

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | Amide (N-H) | 3300 - 3100 | Broadened due to hydrogen bonding. Position is sensitive to solid-state packing. |

| C-H Stretch (Aromatic) | Phenyl Ring (C-H) | 3100 - 3000 | Multiple weak to medium bands. |

| C-H Stretch (Aliphatic) | Methyl Group (CH₃) | 3000 - 2850 | Symmetric and asymmetric stretching vibrations. |

| C=O Stretch (Amide I) | Carbonyl (C=O) | 1700 - 1650 | A strong, sharp absorption. Its position is lowered by conjugation with the phenyl ring and hydrogen bonding. |

| N-H Bend (Amide II) | Amide (N-H) | 1600 - 1500 | A strong band, resulting from a mix of N-H bending and C-N stretching. |

| C=C Stretch | Phenyl Ring | 1600 - 1450 | Multiple bands characteristic of the aromatic skeleton. |

| C-N Stretch | Amide (C-N) | 1400 - 1200 | Important for confirming the amide linkage. |

| C-Br Stretch | Aryl Halide (C-Br) | 680 - 515 | A weaker absorption in the lower frequency region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

For this compound, the molecular formula is C₉H₁₀BrNO. The calculated monoisotopic mass, which is determined by HRMS, can be used to unequivocally confirm its elemental composition.

Table 2: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | |

| Monoisotopic Mass (Exact Mass) | 226.99458 Da | |

| Average Mass | 228.089 g/mol |

The experimentally determined exact mass from an HRMS analysis would be compared to this theoretical value. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned chemical formula, distinguishing it from other potential formulas that might have the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the parent molecule (molecular ion, M⁺˙) undergoes fragmentation in a predictable manner. Analyzing this pattern provides a roadmap to the molecule's structure. The presence of a bromine atom is readily identified by a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of this compound would be expected to proceed through several key pathways:

Molecular Ion Peak: The appearance of a doublet at m/z 227/229, corresponding to the [C₉H₁₀⁷⁹BrNO]⁺˙ and [C₉H₁₀⁸¹BrNO]⁺˙ ions.

Loss of Ketene (B1206846): A common fragmentation for acetanilides is the alpha-cleavage leading to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This would produce a fragment ion corresponding to the 3-bromo-4-methylaniline (B27599) cation at m/z 185/187.

Formation of Acylium Ion: Cleavage of the amide C-N bond can result in the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43. This is often a prominent peak in the spectrum of acetylated compounds.

Loss of Bromine: The molecular ion could also lose a bromine radical (·Br), although this may be less favorable than other pathways.

Table 3: Predicted Mass Fragments for this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |

| 227 / 229 | [C₉H₁₀BrNO]⁺˙ | Molecular Ion (M⁺˙) |

| 185 / 187 | [C₇H₈BrN]⁺˙ | M⁺˙ - C₂H₂O (Loss of ketene) |

| 170 / 172 | [C₆H₅Br]⁺˙ | Loss of CH₃CN from [C₇H₈BrN]⁺˙ |

| 43 | [C₂H₃O]⁺ | Acetyl cation from C-N bond cleavage |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Both GC-MS and LC-MS are powerful hyphenated techniques used to separate complex mixtures and identify individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. This compound possesses sufficient volatility for GC analysis. In a typical GC-MS application, the compound would be separated from a sample matrix on a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5 or HP-5ms) and subsequently introduced into the mass spectrometer. The resulting mass spectrum would then be used for identification, as described in the fragmentation analysis section. GC-MS is widely used in forensics and environmental analysis for the detection of related aromatic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique that is particularly useful for less volatile or thermally labile compounds. A reversed-phase HPLC method would be the most common approach for this compound. The separation would be achieved on a C18 column using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. The eluent would be directed into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which is well-suited for ionizing polar molecules like amides. LC-MS is the standard for pharmaceutical analysis and metabolomics, allowing for sensitive detection and quantification in complex biological matrices.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the conjugated systems within a molecule.

The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene (B151609) ring and the amide functional group. The main absorptions are due to π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms in the amide group.

The benzene ring itself has characteristic absorptions, which are shifted and intensified by the presence of substituents (auxochromes and chromophores). The acetamido group (-NHCOCH₃), the bromine atom (-Br), and the methyl group (-CH₃) all influence the electronic environment of the ring, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

π → π Transitions:* These are typically strong absorptions. For substituted benzenes, two main bands are often observed: the E2-band (usually around 200-240 nm) and the B-band (a weaker, more structured band around 250-290 nm). The substituents on this compound would cause these bands to shift to longer wavelengths.

n → π Transitions:* The amide carbonyl group gives rise to a weak n → π* transition, which often appears as a shoulder on the tail of the much stronger π → π* bands at a longer wavelength.

Table 4: Expected Electronic Transitions and Absorption Maxima for this compound

| Transition | Chromophore | Expected λmax Range (nm) | Intensity |

| π → π* (E2-band) | Substituted Phenyl Ring | 230 - 250 | High |

| π → π* (B-band) | Substituted Phenyl Ring | 260 - 290 | Low to Medium |

| n → π* | Carbonyl Group (C=O) | > 290 | Low |

Structural Investigations and Solid State Characterization

X-ray Crystallography of N-(3-Bromo-4-methylphenyl)acetamide and Related Derivatives

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. Although a specific crystal structure for this compound is not publicly documented, the extensive crystallographic data available for related acetanilides provide a robust framework for predicting its structural attributes.

The molecular geometry of this compound is expected to be largely influenced by the steric and electronic effects of the bromo and methyl substituents on the phenyl ring, as well as the amide linkage. In related acetanilide (B955) structures, the acetamido group is often nearly planar.

For a closely related compound, N-(3-bromophenyl)acetamide , the conformation of the N-H bond is reported to be anti to the meta-bromo substituent on the aromatic ring in both of the independent molecules found in the asymmetric unit. nih.gov Furthermore, the carbonyl (C=O) bond adopts a conformation that is anti to the N-H bond. nih.gov It is highly probable that this compound would exhibit a similar conformational preference.

The bond lengths and angles within the molecule are anticipated to fall within standard ranges for similar organic compounds. The carbon-carbon bonds of the phenyl ring will exhibit lengths intermediate between single and double bonds, characteristic of an aromatic system. The C-N and C=O bond lengths of the amide group are also expected to be consistent with those observed in other N-phenylacetamides. For instance, in a monoclinic polymorph of N-(4-Bromophenyl)acetamide , the C-N bond length is approximately 1.401(2) Å and the C=O bond length is around 1.23 Å (inferred from typical values). researchgate.net

A hypothetical table of selected bond lengths and angles for this compound, based on known values for similar structures, is presented below.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | ||||

| C-Br | C | Br | ~1.90 | |

| C-N | C(aryl) | N | ~1.41 | |

| N-C(O) | N | C | ~1.35 | |

| C=O | C | O | ~1.23 | |

| Bond Angle (°) | ||||

| C-C-Br | C | C | Br | ~120 |

| C-N-C | C(aryl) | N | C(O) | ~128 |

| O=C-N | O | C | N | ~123 |

Note: These are expected values and require experimental verification through X-ray diffraction analysis of this compound.

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of intermolecular forces. In acetanilides, hydrogen bonding is a dominant factor in determining the packing motif.

The study of polymorphism, the ability of a compound to exist in more than one crystalline form, is crucial in understanding the solid-state properties of materials. For instance, N-(4-Bromophenyl)acetamide is known to exhibit polymorphism, with both orthorhombic and monoclinic forms having been characterized. researchgate.net This phenomenon is also observed in other substituted acetanilides and is attributed to different arrangements of molecules and hydrogen bonding networks. researchgate.net Given this, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions.

The crystal packing in many acetanilides is characterized by the formation of supramolecular chains or sheets through intermolecular hydrogen bonds.

Intermolecular Interactions and Hydrogen Bonding Networks

The stability of the crystal lattice of this compound will be significantly influenced by a network of intermolecular interactions, including strong hydrogen bonds and weaker non-covalent interactions.

The most significant intermolecular interaction in the crystal structures of acetanilides is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. This interaction typically leads to the formation of one-dimensional chains or tapes.

In the crystal structure of N-(3-bromophenyl)acetamide , molecules are linked into supramolecular chains via N-H···O hydrogen bonds. nih.gov The geometry of these hydrogen bonds is a key feature of the crystal packing. A similar N-H···O hydrogen bonding motif is observed in the monoclinic polymorph of N-(4-Bromophenyl)acetamide , which forms chains of molecules. researchgate.net

The expected hydrogen bond parameters for this compound, based on its analogue N-(3-bromophenyl)acetamide, are detailed in the table below.

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | ~0.86 | ~2.0-2.1 | ~2.9-3.0 | ~165-170 |

Note: 'D' denotes the donor atom (N), 'H' is the hydrogen atom, and 'A' is the acceptor atom (O). These are typical values and would require experimental confirmation.

In addition to the strong N-H···O hydrogen bonds, weaker C-H···π interactions can also play a role in stabilizing the crystal structure. These interactions involve a hydrogen atom attached to a carbon atom (C-H) and the π-electron system of an aromatic ring of a neighboring molecule.

In the monoclinic polymorph of N-(4-Bromophenyl)acetamide , weak C-H···π interactions are reported to contribute to the stability of the crystal packing. researchgate.net It is conceivable that similar interactions, involving the C-H bonds of the methyl group or the aromatic ring and the phenyl ring of an adjacent molecule, could be present in the crystal structure of this compound.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In the context of this compound, the bromine atom could potentially participate in halogen bonding with an electron-rich atom, such as the carbonyl oxygen (Br···O) or another bromine atom (Br···Br).

While not always the dominant interaction, halogen bonds can influence the crystal packing. The presence and nature of halogen bonding would depend on the specific arrangement of the molecules in the crystal lattice. Detailed crystallographic analysis would be required to confirm and characterize any such interactions in this compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

At present, detailed Hirshfeld surface analysis data, derived from single-crystal X-ray crystallography, for this compound is not available in published scientific literature. This type of analysis is crucial for quantifying the various intermolecular interactions that stabilize the crystal lattice.

Hypothetical Hirshfeld Surface Interaction Data for this compound

| Intermolecular Contact Type | Percentage Contribution |

| H···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| Br···H/H···Br | Data not available |

| N···H/H···N | Data not available |

| C···C | Data not available |

| Other | Data not available |

Note: This data is illustrative and not based on experimental findings.

Conformational Analysis in Solution and Solid State

Similarly, a specific comparative study detailing the conformational analysis of this compound in both solution and solid states has not been reported in the accessible scientific literature. Such an analysis would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state and single-crystal X-ray diffraction for the solid state.

In the solid state, the conformation is fixed within the crystal lattice. The key dihedral angles, such as the one between the phenyl ring and the acetamide (B32628) group, would be determined from crystallographic data. In solution, the molecule would likely exhibit greater conformational freedom, with rotation possible around the C(phenyl)-N bond and the N-C(carbonyl) bond. The preferred solution-state conformation would be influenced by a balance of steric and electronic factors. A comparison between the solid-state and solution-state conformations would reveal the influence of crystal packing forces on the molecular geometry.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling detailed investigation of molecular systems. nih.gov For molecules like N-(3-Bromo-4-methylphenyl)acetamide, these calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p). nih.gov Such approaches have proven effective in studying related acetanilide (B955) structures. nih.govworldscientific.com

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (its minimum energy conformation) is determined. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral (torsional) angles that define its structure.

Table 1: Predicted Geometrical Parameters for a Related Acetanilide (Note: Data below is based on a closely related structure and serves as a representative example.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.91 | |

| C-C (ring) | 1.39 - 1.40 | |

| C-N | 1.36 | |

| C=O | 1.23 | |

| N-H | 1.01 | |

| C-C-C (ring) | 118 - 121 | |

| C-N-H | 115 | |

| C-C=O | 122 |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations help in assigning the various vibrational modes of the molecule to the peaks observed in experimental spectra. The Potential Energy Distribution (PED) is used to provide a detailed assignment of each vibrational mode. nih.govworldscientific.com

For this compound, characteristic vibrational frequencies would include N-H stretching, C=O stretching of the amide group, C-N stretching, and various aromatic C-H and C-C stretching and bending modes. The presence of the bromo and methyl substituents would also give rise to specific vibrational signatures. The calculated wavenumbers are often scaled to better match experimental data. nih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for a Related Acetanilide (Note: Data below is based on a closely related structure and serves as a representative example.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment (PED) |

| N-H stretch | 3440 | 100% N-H |

| C-H stretch (aromatic) | 3100 - 3150 | 95-98% C-H |

| C-H stretch (methyl) | 2950 - 3000 | 96% C-H |

| C=O stretch | 1710 | 85% C=O, 10% C-N |

| C-C stretch (ring) | 1400 - 1600 | 70-85% C-C |

| C-N stretch | 1265 | 45% C-N, 30% N-H bend |

| C-Br stretch | 650 | 60% C-Br |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the amide group, which are the more electron-rich regions. The LUMO is likely to be distributed over the carbonyl group and the phenyl ring. The energy gap would indicate the molecule's susceptibility to electronic excitation. In related compounds like p-bromoacetanilide, the calculated HOMO-LUMO gap is around 5.0 eV. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with electrophiles and nucleophiles. The MEP surface is colored to indicate different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would show the most negative potential (red) around the oxygen atom of the carbonyl group, making it a likely site for protonation and hydrogen bonding. The regions around the hydrogen atoms, particularly the N-H proton, would exhibit a positive potential (blue), indicating their electrophilic character.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. nih.gov It provides a detailed picture of the bonding and antibonding interactions.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors, derived from DFT, offer quantitative measures of a molecule's reactivity. Global descriptors include chemical potential, hardness, and electrophilicity. Local reactivity is often described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

For this compound, these descriptors would quantify the insights gained from MEP analysis. The Fukui functions would pinpoint specific atoms on the phenyl ring and the acetamido group that are most susceptible to different types of chemical reactions, providing a more nuanced understanding of its reactivity profile.

Thermochemical Properties and Temperature Dependence Studies

Thermochemical properties are fundamental thermodynamic parameters that describe the energy of a molecule and its stability. Computational methods, particularly those based on quantum mechanics, are frequently employed to calculate these properties for compounds where experimental data is scarce. Key thermochemical descriptors include the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and ideal gas heat capacity (Cp,gas). These values are crucial for understanding reaction energetics, chemical equilibrium, and stability.

While detailed experimental or specific high-level computational studies on the thermochemical properties of this compound are not extensively documented in the reviewed literature, basic molecular properties have been computed and are available through databases such as PubChem. nih.gov

Table 1: Computed Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀BrNO | PubChem nih.gov |

| Molecular Weight | 228.09 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 226.99458 Da | PubChem nih.gov |

| XLogP3 | 2.8 | PubChem nih.gov |

| Polar Surface Area | 29.1 Ų | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

This table is interactive. Click on the headers to sort the data.

Temperature dependence studies would further investigate how properties like heat capacity, enthalpy, and entropy change with varying temperatures. Such analyses are vital for predicting the compound's behavior under different processing or environmental conditions and are typically performed using statistical mechanics principles applied to the results of quantum chemical frequency calculations.

Molecular Dynamics and Conformational Search Algorithms

Molecular dynamics (MD) and conformational search algorithms are computational techniques used to explore the flexibility and accessible shapes (conformations) of a molecule. openaccessjournals.com this compound possesses conformational flexibility, primarily around the rotatable bond connecting the acetamide (B32628) group to the phenyl ring.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. A simulation of this compound would reveal how the molecule behaves in a simulated environment (e.g., in a vacuum or in a solvent like water). This provides insights into:

Structural Flexibility: How different parts of the molecule move relative to each other.

Solvent Interactions: The formation and dynamics of hydrogen bonds between the amide group and water molecules.

Average Conformation: The most probable structure or ensemble of structures at a given temperature.

Conformational Search Algorithms: The goal of a conformational search is to identify the low-energy, stable conformations of a molecule on its potential energy surface. Various algorithms can be employed, including:

Systematic Search: Rotating all flexible bonds by a defined increment to generate all possible conformations.

Monte Carlo Methods: Randomly sampling conformational space and accepting or rejecting new conformations based on their energy.

Genetic Algorithms: Applying principles of evolution to a population of conformations to "evolve" towards lower energy states.

For this compound, these searches would identify the preferred orientation of the acetamide group relative to the substituted phenyl ring, which is critical for understanding its packing in a crystal lattice and its interaction with biological targets. Specific studies applying these algorithms to this compound have not been identified in the surveyed literature.

In Silico Docking Studies to Explore Chemical Interactions

In silico molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For this compound, docking studies would involve:

Preparation: Obtaining or generating a 3D model of the compound and a 3D structure of a target protein (e.g., from the Protein Data Bank).

Docking Simulation: Placing the ligand into the active site of the protein using a docking algorithm. The algorithm systematically explores various positions and conformations of the ligand within the binding site.

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity (e.g., binding free energy). The best-scoring poses are then analyzed to identify key chemical interactions, such as:

Hydrogen Bonds: Between the amide N-H or C=O groups and residues in the protein's active site.

Hydrophobic Interactions: Involving the methylphenyl group.

Halogen Bonds: Potentially involving the bromine atom.

Pi-Stacking: Interactions with aromatic residues in the protein.

While no docking studies specifically for this compound have been found, research on structurally related acetamide derivatives shows their investigation as potential inhibitors of enzymes like α-glucosidase. nih.gov Such studies provide a framework for how this compound could be virtually screened against various enzymes to hypothesize potential biological activity and guide future experimental work.

Derivatization Strategies and Synthesis of Complex Architectures

Utilization of N-(3-Bromo-4-methylphenyl)acetamide as a Building Block

This compound serves as a crucial starting material in the synthesis of a variety of complex organic molecules, most notably in the development of kinase inhibitors. ed.ac.ukacs.org Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. ed.ac.ukacs.org The bromo-methylphenylacetamide core provides a robust platform for the attachment of various pharmacophores, enabling the fine-tuning of a compound's biological activity. ed.ac.ukacs.org

For instance, this compound is a key intermediate in the synthesis of potent and selective inhibitors of c-Met, a receptor tyrosine kinase whose aberrant activation is associated with tumor growth and metastasis. The synthesis often involves a series of transformations, including cross-coupling reactions and the introduction of heterocyclic moieties, to construct molecules that can effectively bind to the kinase's active site.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation with Aryl Boronic Acids

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is particularly noteworthy. nih.govmdpi.com This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 3-position of the phenyl ring, significantly increasing molecular complexity and diversity. nih.govmdpi.com

A typical Suzuki-Miyaura reaction involving this compound would proceed by reacting it with an aryl boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. mdpi.com The choice of solvent, base, and reaction temperature is crucial for achieving high yields and purity of the desired biaryl product. mdpi.com This methodology has been successfully employed in the synthesis of novel compounds with potential applications as antibacterial agents and alkaline phosphatase inhibitors. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with Aryl Boronic Acids. mdpi.com

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-(3-methyl-4-phenylphenyl)pyrazine-2-carboxamide | 85 |

| 2 | 4-Methoxyphenylboronic acid | N-(4-(4-methoxyphenyl)-3-methylphenyl)pyrazine-2-carboxamide | 80 |

| 3 | 4-Chlorophenylboronic acid | N-(4-(4-chlorophenyl)-3-methylphenyl)pyrazine-2-carboxamide | 75 |

| 4 | 3-Nitrophenylboronic acid | N-(3-methyl-4-(3-nitrophenyl)phenyl)pyrazine-2-carboxamide | 60 |

Note: This table is illustrative of the Suzuki-Miyaura reaction's application on a similar scaffold and demonstrates the typical yields and variety of functional groups that can be introduced.

Introduction of Diverse Functional Groups via Bromine Substitution

The bromine atom on the this compound scaffold is a versatile handle for introducing a wide range of functional groups through various substitution reactions. Beyond the carbon-carbon bond formation of the Suzuki-Miyaura reaction, the bromine can be displaced by nucleophiles in reactions like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines, anilines, and other nitrogen-containing moieties. chemspider.com

For example, the reaction of this compound with a substituted aniline (B41778) in the presence of a palladium catalyst and a suitable base can yield N-(3-(arylamino)-4-methylphenyl)acetamide derivatives. These products can serve as intermediates for more complex molecules with potential biological activities. The conditions for such reactions, including the choice of palladium precursor, ligand, and base, are critical for achieving high yields.

Modification of the Acetamide (B32628) Moiety for Functionalization

The acetamide group of this compound offers another site for chemical modification, allowing for further functionalization of the molecule. The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline, 3-bromo-4-methylaniline (B27599). This primary amine can then serve as a handle for a variety of subsequent reactions, such as acylation with different acid chlorides or anhydrides to introduce a range of acyl groups, or conversion into other functional groups.

Furthermore, the N-H proton of the acetamide can be deprotonated with a strong base, and the resulting anion can be alkylated, although this is less common. More sophisticated modifications could involve transforming the acetyl group itself, for instance, through reactions at the alpha-carbon, to introduce additional functionality.

Synthesis of Heterocyclic Compounds Incorporating the Bromo-Methylphenylacetamide Scaffold

The this compound framework can be incorporated into various heterocyclic ring systems, leading to the synthesis of novel compounds with diverse and often enhanced biological properties. The bromo- and acetamido-substituted phenyl ring can act as a precursor for the construction of fused or appended heterocyclic rings.

One common strategy involves the substitution of the bromine atom with a nucleophilic heterocycle, such as imidazole (B134444) or pyrazole. For example, the reaction of this compound with imidazole in the presence of a copper catalyst or under palladium-catalyzed conditions can lead to the formation of N-(4-methyl-3-(1H-imidazol-1-yl)phenyl)acetamide. Such compounds are often investigated for their potential as kinase inhibitors or other pharmacologically active agents.

Another approach involves multi-step synthetic sequences where the functional groups on the bromo-methylphenylacetamide scaffold are used to build a new heterocyclic ring. For instance, the amino group, obtained after hydrolysis of the acetamide, and the bromine atom can participate in cyclization reactions to form fused heterocycles. These synthetic strategies significantly expand the chemical space accessible from this versatile starting material.

Applications in Advanced Organic Synthesis and Material Science General Chemical Utility

Role as an Intermediate in Multi-step Organic Synthesis

N-(3-Bromo-4-methylphenyl)acetamide serves as a crucial intermediate in multi-step organic synthesis, primarily due to the strategic positioning of its functional groups. The bromine atom on the phenyl ring is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic chemistry.

Detailed research on a structurally similar isomer, N-(4-bromo-3-methylphenyl)acetamide, has demonstrated its successful application in Suzuki-Miyaura coupling reactions to generate complex biaryl structures. mdpi.com In these reactions, the bromo-substituted phenyl ring is coupled with various boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. mdpi.comnih.gov This methodology allows for the construction of carbon-carbon bonds with high efficiency and selectivity, a cornerstone of pharmaceutical and agrochemical synthesis.

Given the analogous reactivity of aryl bromides, it is well-established that this compound can similarly participate in a host of other cross-coupling reactions, including but not limited to:

Heck Coupling: Reaction with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to yield aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form substituted aniline (B41778) derivatives.

C-H Arylation: Direct coupling with C-H bonds of other aromatic or heteroaromatic systems.